molecular formula C18H19N3O B039145 Ondansetron CAS No. 116002-70-1

Ondansetron

Cat. No. B039145
M. Wt: 293.4 g/mol
InChI Key: FELGMEQIXOGIFQ-UHFFFAOYSA-N
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Description

Ondansetron is a selective 5-HT3 serotonin-receptor antagonist used for its antiemetic properties . It is used to prevent nausea and vomiting that may be caused by surgery, cancer chemotherapy, or radiation treatment . It is one of the four FDA-approved 5-HT3 serotonin-receptor antagonists used to combat nausea and vomiting .


Synthesis Analysis

The synthesis of Ondansetron involves a continuous condensation step and a continuous Mannich reaction . A batch process was employed for an elimination and Michael addition step, as it not only accommodated the physical properties of the reaction mixtures, but also provided a high productivity of the desired product .


Molecular Structure Analysis

The molecular formula of Ondansetron is C18H19N3O . It is a member of carbazoles .


Chemical Reactions Analysis

Ondansetron is metabolized by several enzymes including CYP 2D6, CYP 3A4, CYP 2E1, and CYP 1A2 . Ultrarapid metabolism by CYP 2D6 is believed to be responsible for prophylactic ondansetron failures in individuals with an ultrarapid metabolic genotype .


Physical And Chemical Properties Analysis

Ondansetron has a molecular weight of 293.4 g/mol . The absolute oral bioavailability of Ondansetron is 59% .

Scientific Research Applications

  • Psychiatry : Ondansetron shows promise as an adjunctive treatment for chronic schizophrenia, potentially alleviating negative symptoms and cognitive impairments (Akhondzadeh et al., 2009). Further, it may be beneficial in treating other central nervous system (CNS)-related disorders (Ye, Ponnudurai, & Schaefer, 2006).

  • Oncology : In cancer treatment, ondansetron combined with dexamethasone is more effective than ondansetron alone in preventing cisplatin-induced emesis and nausea (Roila et al., 1991). It is also used in chemotherapy and radiotherapy to alleviate nausea and vomiting (Markham & Sorkin, 1993).

  • Gastroenterology : Ondansetron effectively relieves cholestatic pruritus in patients resistant to conventional antipruritic therapy (Schwörer, Hartmann, & Ramadori, 1995). It also helps in treating gastrointestinal motility disorders (Wilde & Markham, 1996).

  • Obstetrics and Gynecology : Ondansetron is utilized for treating nausea and vomiting during pregnancy, but its safety in this context is still under investigation (Einarson et al., 2004). In the case of hyperemesis gravidarum, it has been used intermittently to avoid parenteral nutrition (Tincello & Johnstone, 1996).

  • Pain Management : Ondansetron can reduce pain on injection of propofol and prevent postoperative nausea and vomiting (Ambesh, Dubey, & Sinha, 1999). It also exhibits local anesthetic properties (Ye et al., 1997).

  • Neurology : Ondansetron shows antidepressant-like effects in rodent models, possibly mediated through postsynaptic 5-HT3 receptors (Ramamoorthy, Radhakrishnan, & Borah, 2008).

  • Cardiology : Concerns exist about its cardiac safety, particularly in relation to QT prolongation and torsades, though lower doses used to prevent nausea and vomiting in radiation treatment or postoperatively may be safe (Doggrell & Hancox, 2013).

  • Addiction Medicine : In a study on heavy-drinking men, ondansetron demonstrated a slight but significant superiority over placebo in reducing the proportion of heavy drinking days (Filho & Baltieri, 2013).

Safety And Hazards

Ondansetron is generally safe but it may cause side effects such as blurred vision or temporary vision loss, slow heart rate, trouble breathing, anxiety, agitation, shivering, feeling like you might pass out, and urinating less than usual or not at all . It may also impair your thinking or reactions .

properties

IUPAC Name

9-methyl-3-[(2-methylimidazol-1-yl)methyl]-2,3-dihydro-1H-carbazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-12-19-9-10-21(12)11-13-7-8-16-17(18(13)22)14-5-3-4-6-15(14)20(16)2/h3-6,9-10,13H,7-8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELGMEQIXOGIFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC=C4N3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

103639-04-9 (mono-hydrochloride dihydrate), 99614-01-4 (mono-hydrochloride)
Record name Ondansetron [USP:INN:BAN]
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DSSTOX Substance ID

DTXSID8023393
Record name Ondansetron
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Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Ondansetron
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Solubility

Sparingly soluble in water, Very soluble in acid solutions
Record name Ondansetron
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Mechanism of Action

Ondansetron is a selective antagonist of the serotonin receptor subtype, 5-HT3. Cytotoxic chemotherapy and radiotherapy are associated with the release of serotonin (5-HT) from enterochromaffin cells of the small intestine, presumably initiating a vomiting reflex through stimulation of 5-HT3 receptors located on vagal afferents. Ondansetron may block the initiation of this reflex. Activation of vagal afferents may also cause a central release of serotonin from the chemoreceptor trigger zone of the area postrema, located on the floor of the fourth ventricle. Thus, the antiemetic effect of ondansetron is probably due to the selective antagonism of 5-HT3 receptors on neurons located in either the peripheral or central nervous systems, or both. Although the mechanisms of action of ondansetron in treating postoperative nausea and vomiting and cytotoxic induced nausea and vomiting may share similar pathways, the role of ondansetron in opiate-induced emesis has not yet been formally established.
Record name Ondansetron
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Product Name

Ondansetron

Color/Form

Crystals from methanol

CAS RN

99614-02-5
Record name Ondansetron
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Record name 4H-Carbazol-4-one, 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]
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Record name ONDANSETRON
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Record name Ondansetron
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Record name Ondansetron
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Melting Point

231-232 °C, 231 - 232 °C
Record name Ondansetron
Source Hazardous Substances Data Bank (HSDB)
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Record name Ondansetron
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005035
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

3-[(Dimethylamino)methyl]-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one hydrochloride (12 kg, 41 mol) and 2-methylimidazole (20.2 kg, 246 mol, 6 eq.) were suspended in mixture of water (120 L) and DMF (30 L). The reaction mixture was heated to reflux (100–102° C.) and stirred for 5 hours at this temperature. The reaction mixture was cooled to 5–10° C. and stirred for half an hour. The precipitated crude ondansetron base was filtered and washed with cold water (2×110 L) and dried under vacuum at 60° C. to give ondansetron base (10 kg, 83% yield) in 97.3% HPLC purity. The major impurity was the exomethylene carbazolone which amounted to 2.6% of the crude ondansetron mixture.
Quantity
20.2 kg
Type
reactant
Reaction Step One
Name
Quantity
120 L
Type
reactant
Reaction Step One
Name
Quantity
30 L
Type
solvent
Reaction Step One
Yield
83%

Synthesis routes and methods II

Procedure details

A solution of 3-[(dimethylamino)methyl]-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one hydrochloride (1.7 g) in water (17 ml) was treated with 2-methylimidazole (1.4 g) and then heated under reflux for 20 h. The cooled mixture was filtered and the residue washed with water (3×15 ml) to give a product (1.7 g) m.p. 221°-221.5°. This material was recrystallised from methanol to give the title compound (1.4 g) m.p. 231°-232°.
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
17 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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